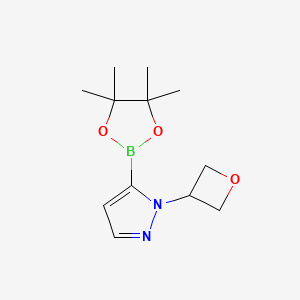

1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(oxetan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)10-5-6-14-15(10)9-7-16-8-9/h5-6,9H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNCSHVEKCWKMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C3COC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1876473-44-7 | |

| Record name | (1-(Oxetan-3-yl)-1H-pyrazol-5-yl)boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester

Introduction: The Strategic Value of a Unique Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to tuning the pharmacological profile of drug candidates. The target molecule, 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester, represents a confluence of three highly valuable functionalities. The pyrazole core is a cornerstone heterocycle in numerous approved drugs, prized for its metabolic stability and ability to engage in critical hydrogen bonding interactions.[1] The 3-oxetanyl group serves as a polar, non-classical hydrogen bond acceptor and a metabolically stable "magic methyl" isostere, often improving solubility and cell permeability. Finally, the boronic acid pinacol ester is a stable, versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling, enabling the precise construction of complex molecular architectures.[2]

This guide provides researchers, scientists, and drug development professionals with an in-depth, field-proven protocol for the synthesis of this key intermediate. We will move beyond a simple recitation of steps to explain the underlying causality for experimental choices, ensuring a robust and reproducible outcome.

Part 1: Strategic Synthesis Pathway Analysis

The primary challenge in constructing the target molecule is the regioselective installation of the boronate ester onto the C5 position of the pyrazole ring, which is already substituted at the N1 position with the oxetanyl moiety. Two principal strategies are viable:

-

Direct C-H Borylation: This modern approach utilizes a transition metal catalyst (typically Iridium or Rhodium) to activate a C-H bond on the pyrazole ring and directly install the boryl group.[3][4] While atom-economical, this method can suffer from a lack of regioselectivity, potentially yielding a mixture of C4 and C5 borylated isomers, complicating purification.

-

Palladium-Catalyzed Miyaura Borylation: This classic and highly reliable method involves the cross-coupling of a 5-halo-pyrazole precursor with a diboron reagent like bis(pinacolato)diboron (B₂pin₂).[2] This strategy offers near-perfect regioselectivity, as the reaction occurs exclusively at the site of the C-X bond (where X = Br, I).

For its superior control, reliability, and predictable outcomes in a drug development setting, this guide will focus exclusively on the Palladium-Catalyzed Miyaura Borylation pathway.

Part 2: The Core Protocol: Miyaura Borylation of 5-Bromo-1-(3-oxetanyl)-1H-pyrazole

This protocol details the conversion of a readily accessible 5-bromo-1-(3-oxetanyl)-1H-pyrazole intermediate to the desired boronic acid pinacol ester.

Experimental Workflow Overview

The overall process involves the setup of an inert atmosphere reaction, heating to drive the catalytic cycle, followed by a standard aqueous workup and purification by column chromatography.

Caption: A streamlined workflow for the synthesis of the target compound.

Materials and Reagents

| Reagent | M.W. | Amount (1.0 mmol scale) | Moles | Supplier/Grade |

| 5-Bromo-1-(3-oxetanyl)-1H-pyrazole | 217.04 | 217 mg | 1.0 mmol | Custom Synthesis |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 381 mg | 1.5 mmol | Sigma-Aldrich |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.70 | 41 mg | 0.05 mmol | Strem Chemicals |

| Potassium Acetate (KOAc) | 98.14 | 295 mg | 3.0 mmol | Acros Organics |

| 1,4-Dioxane | 88.11 | 5 mL | - | Anhydrous |

Step-by-Step Experimental Procedure

-

Inert Atmosphere Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1-(3-oxetanyl)-1H-pyrazole (217 mg, 1.0 mmol), bis(pinacolato)diboron (381 mg, 1.5 mmol), and potassium acetate (295 mg, 3.0 mmol).

-

Reagent Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (41 mg, 0.05 mmol, 5 mol%).

-

Atmosphere Exchange: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. The reaction is typically complete within 4-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromo-pyrazole is consumed.

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and salts. Wash the pad with additional ethyl acetate (10 mL).

-

Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

-

-

Purification:

-

Purify the crude material by flash column chromatography on silica gel.[5] A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 10% to 40%).

-

Combine the product-containing fractions and concentrate under reduced pressure to afford this compound as a white solid or colorless oil.

-

Part 3: Mechanistic Rationale and Scientific Justification

Understanding the "why" behind each component is crucial for troubleshooting and adapting the protocol. The Miyaura borylation is a well-understood process that proceeds via a palladium-catalyzed cycle.[2]

Caption: The key steps in the palladium-catalyzed Miyaura borylation cycle.

Justification of Reagents

-

Catalyst (Pd(dppf)Cl₂): The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is crucial. Its large "bite angle" and electron-rich nature promote the key steps of oxidative addition and reductive elimination, making it highly effective for cross-coupling reactions involving electron-rich heteroaryl halides like our pyrazole substrate.[6]

-

Boron Source (B₂pin₂): Bis(pinacolato)diboron is the industry standard. It is a stable, crystalline solid that is easy to handle and weigh, and the resulting pinacol boronate esters are generally stable to chromatography and storage, unlike many free boronic acids.[7] An excess (1.5 equivalents) is used to ensure complete consumption of the more valuable bromo-pyrazole starting material.

-

Base (Potassium Acetate, KOAc): A base is required to facilitate the transmetalation step, which is often the rate-limiting step of the cycle.[2] KOAc is a mild, non-nucleophilic base that is sufficiently strong to activate the diboron reagent without causing unwanted side reactions, such as hydrolysis of the product ester.

-

Solvent (1,4-Dioxane): Anhydrous, aprotic polar solvents are ideal for this reaction. Dioxane has a high boiling point, allowing the reaction to be heated to drive it to completion, and it effectively solubilizes the organic substrates, the base, and the palladium catalytic species.

Part 4: Safety and Handling

-

Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

1,4-Dioxane: Dioxane is a flammable liquid and a suspected carcinogen. All transfers should be performed in a fume hood.

-

Bis(pinacolato)diboron: While generally stable, B₂pin₂ is an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the Pd(0) catalyst. Maintaining a robust inert atmosphere is critical for reaction success.

Conclusion

The palladium-catalyzed Miyaura borylation of 5-bromo-1-(3-oxetanyl)-1H-pyrazole provides a highly efficient, regioselective, and scalable route to the valuable this compound. By understanding the function of each reagent and the underlying catalytic mechanism, researchers can confidently execute this protocol and troubleshoot any potential issues, thereby accelerating the synthesis of novel molecular entities for drug discovery and development.

References

-

Title: Copper-Catalyzed Aminoboration from Hydrazones To Generate Borylated Pyrazoles Source: Organic Letters URL: [Link][8][9]

-

Title: Functional Group Directed C–H Borylation Source: RSC Publishing URL: [Link][3]

-

Title: Borylation of pyrazole and its derivatives. Source: ResearchGate URL: [Link][4]

-

Title: Synthesis method of pyrazole-4-boronic acid pinacol ester Source: Google Patents URL: [10]

-

Title: A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid Source: National Institutes of Health (NIH) URL: [Link][7]

-

Title: Synthesis, Reactions and Medicinal Uses of Pyrazole Source: Pharmaguideline URL: [Link][11]

-

Title: Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI URL: [Link][12]

-

Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC - National Institutes of Health (NIH) URL: [Link][1]

-

Title: Miyaura Borylation Reaction Source: Organic Chemistry Portal URL: [Link][2]

-

Title: The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis Source: NINGBO INNO PHARMCHEM CO., LTD. URL: [Link]

-

Title: How to purify boronic acids/boronate esters? Source: ResearchGate URL: [Link][5]

-

Title: Efficient synthesis of pyrazine boronic esters via palladium-catalyzed Miyaura borylation Source: ResearchGate URL: [Link][6]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Copper-Catalyzed Aminoboration from Hydrazones To Generate Borylated Pyrazoles: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 11. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 12. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester is a heterocyclic compound of significant interest in contemporary drug discovery and development. Its unique molecular architecture, combining the pharmacologically relevant pyrazole and oxetane motifs with the synthetically versatile boronic acid pinacol ester, positions it as a valuable building block for the synthesis of complex therapeutic agents. The pyrazole core is a well-established scaffold in medicinal chemistry, known for its diverse biological activities, while the oxetane ring often confers improved metabolic stability and aqueous solubility to parent molecules. The boronic acid pinacol ester functionality serves as a key handle for carbon-carbon and carbon-heteroatom bond formation, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its structural characteristics, stability, and analytical methodologies. The information presented herein is intended to empower researchers to effectively utilize this compound in their synthetic endeavors and drug discovery programs.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective application. The following table summarizes the key known and predicted properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₉BN₂O₃ | [] |

| Molecular Weight | 250.10 g/mol | [] |

| CAS Number | 1876473-44-7 | [] |

| Appearance | White to off-white solid | |

| Melting Point | Not experimentally determined. Estimated to be in the range of 38-71 °C based on similar pyrazole boronic acid pinacol esters. | [2][3] |

| Boiling Point (predicted) | 384.7 ± 32.0 °C at 760 mmHg | [4] |

| Density (predicted) | 1.2 ± 0.1 g/cm³ | [4] |

| Solubility | Generally soluble in aprotic organic solvents such as tetrahydrofuran (THF), acetonitrile (ACN), and dichloromethane (DCM). Limited solubility in water, and prone to hydrolysis. | [5] |

| InChI Key | VHNCSHVEKCWKMA-UHFFFAOYSA-N | [] |

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below are the expected nuclear magnetic resonance (NMR) characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule.

-

Pyrazole Protons: Two distinct signals are expected for the protons on the pyrazole ring. Based on similar structures, the proton at the C4 position is anticipated to appear as a doublet around δ 6.2-6.4 ppm, while the proton at the C3 position would likely be a doublet in the region of δ 7.5-7.7 ppm.[6]

-

Oxetane Protons: The methylene protons of the oxetane ring are expected to appear as multiplets in the range of δ 4.8-5.1 ppm. The methine proton will likely be a multiplet around δ 5.4-5.6 ppm.

-

Pinacol Protons: A characteristic sharp singlet for the twelve equivalent methyl protons of the pinacol group is expected around δ 1.3-1.4 ppm.[6]

¹³C NMR Spectroscopy

The carbon NMR spectrum complements the ¹H NMR data, providing insights into the carbon framework.

-

Pyrazole Carbons: The carbon atoms of the pyrazole ring are expected to resonate in the aromatic region of the spectrum. The carbon bearing the boronic ester (C5) is typically observed around δ 110-120 ppm. The C3 and C4 carbons will have distinct chemical shifts, generally between δ 105-140 ppm.

-

Oxetane Carbons: The methylene carbons of the oxetane ring are expected in the range of δ 72-76 ppm, with the methine carbon appearing around δ 35-39 ppm.

-

Pinacol Carbons: The quaternary carbons of the pinacol group are expected to show a signal around δ 83-85 ppm, while the methyl carbons will appear at approximately δ 24-26 ppm.[7]

¹¹B NMR Spectroscopy

Boron-11 NMR is a powerful tool for characterizing boronic acid derivatives. For a pinacol ester, the boron atom is in a trigonal planar environment.

-

Expected Chemical Shift: A single, broad signal is anticipated in the range of δ +20 to +35 ppm , which is characteristic of a three-coordinate boron atom in a pinacol boronic ester.[6][7]

Stability and Handling Considerations

A critical aspect of working with boronic acid pinacol esters is their susceptibility to hydrolysis.

Hydrolytic Instability: The boronic ester functionality can undergo hydrolysis to the corresponding boronic acid, particularly in the presence of water and under acidic or basic conditions.[5][8] This degradation can impact the purity of the material and its performance in subsequent reactions.

Recommended Storage and Handling:

-

Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture.

-

Store in a cool, dry place.

-

Use aprotic solvents for sample preparation and reactions whenever possible.[9]

Analytical Workflow for Purity Assessment

Ensuring the purity of this compound is crucial for its successful application. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common technique for this purpose, though careful method development is required to prevent on-column hydrolysis.

Figure 1: A generalized workflow for the RP-HPLC analysis of this compound, designed to minimize hydrolytic degradation.

Detailed RP-HPLC Protocol

This protocol is a robust starting point for the purity analysis of this compound and is based on established methods for analogous compounds.[9][10][11]

1. Instrumentation and Columns:

-

An HPLC system equipped with a UV detector is suitable.

-

Column: A column with low residual silanol activity is critical to minimize on-column hydrolysis. A Waters XTerra MS C18 column (or equivalent) is recommended.[9][10][11]

2. Mobile Phase and Diluent:

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile (ACN)

-

Diluent: Acetonitrile (ACN)

3. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35 °C

-

Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound)

-

Injection Volume: 5-10 µL

-

Gradient Program (suggested):

-

0-1 min: 95% A, 5% B

-

1-15 min: Linear gradient to 5% A, 95% B

-

15-20 min: Hold at 5% A, 95% B

-

20.1-25 min: Return to initial conditions and equilibrate

-

4. Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve in 1 mL of acetonitrile (diluent).

-

Vortex to ensure complete dissolution.

-

Filter through a 0.45 µm syringe filter if necessary.

5. Rationale for Experimental Choices:

-

Aprotic Diluent: Using acetonitrile as the diluent is crucial to prevent the hydrolysis of the boronic acid pinacol ester before injection onto the HPLC system.[9]

-

Low-Silanol Activity Column: The silanol groups on the surface of silica-based HPLC columns can catalyze the hydrolysis of the analyte. Columns with end-capping or hybrid particle technology, such as the Waters XTerra, have reduced silanol activity, thereby preserving the integrity of the compound during separation.[9][10]

-

Controlled Temperature: Maintaining a consistent column temperature ensures reproducible retention times and peak shapes.

Synthetic Considerations and Potential Impurities

The synthesis of pyrazole boronic acid pinacol esters typically involves a palladium-catalyzed borylation of a corresponding halo-pyrazole precursor with a boron source like bis(pinacolato)diboron.[12]

Figure 2: A representative synthetic scheme for the preparation of a pyrazole boronic acid pinacol ester.

Potential Impurities to Monitor:

-

Starting Halo-pyrazole: Unreacted starting material.

-

Corresponding Boronic Acid: Resulting from hydrolysis of the pinacol ester during workup or storage.

-

Homocoupled Byproducts: Dimerization of the starting pyrazole.

-

Pinacol: A byproduct of hydrolysis.

The HPLC method described above should be capable of resolving the target compound from these potential impurities.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel chemical entities in drug discovery. A comprehensive understanding of its physicochemical properties, including its spectroscopic characteristics, stability, and appropriate analytical methods, is essential for its effective utilization. This guide provides a foundational understanding of these properties and offers robust protocols for the characterization and purity assessment of this important synthetic intermediate. By applying the principles and methodologies outlined herein, researchers can confidently incorporate this compound into their synthetic workflows, accelerating the discovery of new therapeutic agents.

References

- Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

-

ChemSrc. (2024, July 15). This compound. Retrieved from [Link]

-

Ingenta Connect. (2014, April 3). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Retrieved from [Link]

-

PubMed. (2012, March 16). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved from [Link]

-

Semantic Scholar. (2014, April 3). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of pyrazole-4-boronic acid pinacol ester.

-

ResearchGate. (n.d.). Fig. 1 1 H-NMR analysis of the reaction mixtures of boronic esters 1a-d.... Retrieved from [Link]

-

ResearchGate. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Retrieved from [Link]

-

Organic Syntheses. (2005). SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Retrieved from [Link]

Sources

- 2. fishersci.com [fishersci.com]

- 3. 1-甲基-1H-吡唑-5-硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester | 847818-74-0 [smolecule.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

- 11. researchgate.net [researchgate.net]

- 12. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester

Abstract

This technical guide provides an in-depth exploration of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester, a heterocyclic building block of significant interest in modern medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, physicochemical properties, and pivotal applications, with a primary focus on its role in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's unique structural features for the synthesis of novel molecular entities.

Introduction: The Strategic Value of a Unique Building Block

In the landscape of drug discovery, the strategic incorporation of specific structural motifs can profoundly influence a molecule's pharmacological profile. This compound has emerged as a valuable reagent due to the convergence of three key chemical features: a pyrazole core, an oxetane ring, and a boronic acid pinacol ester functional group.

-

The Pyrazole Core: The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents.[1] Its presence can enhance metabolic stability, improve binding affinity to target proteins, and allow for diverse substitution patterns to fine-tune a compound's properties.[1]

-

The Oxetane Moiety: Oxetanes are small, four-membered cyclic ethers that are increasingly used as bioisosteres for gem-dimethyl or carbonyl groups. They can improve aqueous solubility, reduce lipophilicity, and positively impact metabolic stability and cell permeability, making them highly desirable in modern drug design.

-

The Boronic Acid Pinacol Ester: This functional group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Pinacol esters offer greater stability and easier handling compared to their corresponding boronic acids, making them ideal for incorporating the 1-(3-oxetanyl)-1H-pyrazole moiety into complex molecules with high precision and efficiency.[2][3]

This guide will provide the technical insights necessary to effectively utilize this powerful building block in your research endeavors.

Compound Identification and Properties

Precise identification is critical for experimental reproducibility. While multiple CAS numbers appear in various supplier databases, the most frequently cited CAS number for this specific regioisomer is 1876473-44-7 .[][5] It is crucial to verify the isomer and purity upon sourcing, as the isomeric 1-(3-Oxetanyl)-1H-pyrazole-4-boronic acid pinacol ester (CAS: 1339890-99-1) is also commercially available.[6]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1876473-44-7 | [][5] |

| Molecular Formula | C₁₂H₁₉BN₂O₃ | [][7] |

| Molecular Weight | 250.10 g/mol | [][7] |

| Form | Solid / Powder | |

| Storage Conditions | 2-8°C, Inert atmosphere | [8] |

| SMILES String | CC1(C)OB(OC1(C)C)c2ccnn2C3COC3 | |

| InChI Key | VHNCSHVEKCWKMA-UHFFFAOYSA-N |

Synthesis Pathway: A Mechanistic Perspective

The synthesis of pyrazole boronic acid pinacol esters is typically achieved through a palladium-catalyzed borylation reaction, often referred to as a Miyaura borylation. The following protocol outlines a logical and experimentally sound approach for the synthesis of the title compound, based on established methodologies for similar structures.[9]

Proposed Synthetic Workflow

The synthesis begins with a halogenated pyrazole precursor, which is then coupled with a diboron reagent.

Caption: Proposed synthetic workflow for the Miyaura borylation.

Step-by-Step Experimental Protocol

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and scale.

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 1-(3-oxetanyl)-5-bromo-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (1.1 - 1.5 eq), and potassium acetate (KOAc, 3.0 eq). The use of an inert atmosphere (Nitrogen or Argon) is critical to prevent the degradation of the palladium catalyst.

-

Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 - 0.05 eq). The dppf ligand is often chosen for its effectiveness in stabilizing the palladium center throughout the catalytic cycle.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) via cannula. Degassing the solvent is crucial to remove dissolved oxygen which can oxidize and deactivate the catalyst.

-

Reaction Execution: Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS. The elevated temperature is necessary to drive the catalytic cycle forward, particularly the oxidative addition step.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and wash with water and brine. The aqueous washes remove the inorganic base and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this reagent is as a coupling partner in the Suzuki-Miyaura reaction, a robust and versatile method for forming carbon-carbon bonds.[10] This reaction is a cornerstone of modern pharmaceutical synthesis.[3]

The Causality of the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The pinacol ester's role is to deliver the pyrazole fragment to the palladium center during the transmetalation step.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Breakdown of the Mechanism:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (R¹-X), forming a Pd(II) complex.

-

Transmetalation: The boronic ester (R²-B(pin)), where R² is the 1-(3-oxetanyl)-1H-pyrazole group, must be activated by a base. This forms a more nucleophilic borate complex, which then transfers the pyrazole group to the Pd(II) center, displacing the halide and forming a new Pd(II) complex with both organic fragments. This is the key step where our title compound participates.

-

Reductive Elimination: The two organic fragments (R¹ and R²) are eliminated from the palladium center, forming the desired C-C bond in the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The stability of the pinacol ester is advantageous, preventing premature degradation while ensuring efficient delivery of the pyrazole moiety under the basic reaction conditions required for transmetalation.[2]

Handling and Safety

As with any chemical reagent, proper handling is essential.

-

Storage: Store in a cool, dry place (2-8°C is recommended) under an inert atmosphere to prevent hydrolysis of the boronic ester.[8]

-

Safety: While specific toxicity data for this compound is not widely available, related boronic acid derivatives are known to be irritants.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Handle in a well-ventilated area or a fume hood.

Conclusion

This compound is a sophisticated and highly valuable building block for modern organic synthesis. Its unique combination of a privileged pyrazole core, a beneficial oxetane moiety, and a stable, reactive boronic ester handle makes it an enabling tool for drug discovery and materials science. A thorough understanding of its synthesis, properties, and reactivity, particularly within the Suzuki-Miyaura coupling manifold, empowers researchers to design and construct novel molecules with enhanced pharmacological potential.

References

-

ChemBK. This compound. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. [Link]

- Google Patents. Synthesis method of pyrazole-4-boronic acid pinacol ester.

-

National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

-

PubChem. 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. [Link]

-

PubChem. Boric acid, pinacol ester. [Link]

-

ResearchGate. (a) Representative Suzuki coupling reaction and hydrolysis products for.... [Link]

-

Chemdad. 1-(3-Oxetanyl)-1H-pyrazole-4-boronic acid pinacol ester. [Link]

-

Chem-Space. This compound. [Link]

-

MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Royal Society of Chemistry. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 5. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 6. 1-(3-Oxetanyl)-1H-pyrazole-4-boronic acid pinacol ester Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid, pinacol ester | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound [cymitquimica.com]

- 9. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Boric acid, pinacol ester | C6H13BO3 | CID 368290 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester: Sourcing and Application for Drug Discovery Professionals

Introduction: A Trifecta of Functionality in a Single Building Block

In the landscape of modern medicinal chemistry, the efficiency of synthesizing complex molecules is paramount. Drug discovery programs increasingly rely on versatile building blocks that introduce desirable physicochemical and pharmacological properties. 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester represents a premier example of such a reagent. This molecule uniquely combines three structurally significant motifs:

-

The Pyrazole Core: A five-membered aromatic heterocycle that is a common feature in numerous approved drugs, often acting as a stable, non-labile bioisostere for other functional groups.

-

The Oxetane Moiety: A strained four-membered ether ring. Its incorporation into drug candidates has been shown to improve aqueous solubility, metabolic stability, and lipophilicity, often leading to enhanced pharmacokinetic profiles.

-

The Boronic Acid Pinacol Ester: A stable and easy-to-handle derivative of boronic acid, serving as a key reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This functional group provides a robust and reliable handle for constructing new carbon-carbon bonds with precision.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial suppliers of this high-value building block, its technical specifications, and a detailed protocol for its application in synthetic workflows.

Physicochemical and Structural Information

A clear understanding of a reagent's properties is fundamental to its successful application. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 1-(oxetan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | [] |

| CAS Number | 1876473-44-7 | [2] |

| Molecular Formula | C₁₂H₁₉BN₂O₃ | [][3] |

| Molecular Weight | 250.10 g/mol | [][3] |

| Appearance | Solid | [3] |

| InChI Key | VHNCSHVEKCWKMA-UHFFFAOYSA-N | [][3] |

| SMILES | CC1(C)OB(OC1(C)C)C2=CC=NN2C3COC3 | [][3] |

Commercial Sourcing and Supplier Overview

The availability of high-purity reagents is critical for reproducible research. Several chemical suppliers offer this compound. The following table provides a comparative overview of offerings from prominent vendors. Researchers are advised to consult the latest information from suppliers, as stock levels and product specifications can change.

| Supplier | Product Identifier | Purity | Notes |

| Sigma-Aldrich | CDS024577 | Not specified | Marketed under the AldrichCPR brand for early discovery research. Buyer assumes responsibility to confirm identity and purity.[3] |

| BOC Sciences | 1876473-44-7 | 97.0% | Provides detailed product information and offers services from mg to kg scale.[] |

| Apollo Scientific | PC50148 | 98% | Listed with MDL Number MFCD18783178.[4] |

| Key Organics | Not specified | >97% | Listed under CAS 1402238-25-8, which appears to be an incorrect association for this specific structure. |

| CymitQuimica | IND1403565 | Not specified | Specifies long-term storage at 2-8°C under an inert atmosphere.[5] |

Note: Data is compiled from publicly available supplier websites and is subject to change. Purity levels are as stated by the supplier.

Strategic Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning transformation is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in forming C(sp²)-C(sp²) bonds.

Causality Behind Experimental Design

The choice of a pinacol ester over a free boronic acid is deliberate. Pinacol esters exhibit significantly greater stability, making them less prone to protodeboronation and easier to handle and purify, which is crucial for achieving reproducible results in high-throughput screening and library synthesis. The reaction typically involves a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system (e.g., dioxane/water, DME). The base is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.

General Experimental Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction using this compound.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology

This protocol is a self-validating, generalized procedure based on established methods for Suzuki-Miyaura couplings with boronic esters.[6]

Materials:

-

This compound (1.2 equiv)

-

Aryl halide (Ar-X, where X = Br, I) (1.0 equiv)

-

Palladium catalyst (e.g., PdCl₂(dppf)-CH₂Cl₂ adduct, 0.03 equiv)

-

Base (e.g., K₂CO₃, 3.0 equiv)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 ratio)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Reaction vessel (e.g., Schlenk flask), magnetic stirrer, condenser

Procedure:

-

Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (3.0 equiv).

-

Inerting the Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.

-

Catalyst Addition: Add the palladium catalyst under a positive pressure of argon.

-

Expertise Insight: Adding the catalyst last prevents premature decomposition and ensures it is introduced into a fully deoxygenated environment, which is critical for maintaining catalytic activity.

-

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.

-

Workup - Quenching: Cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

-

Trustworthiness Check: The organic layers should contain the desired product, while the aqueous layer contains the inorganic byproducts.

-

-

Workup - Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.[6]

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the final product.

Synthesis Pathway and Handling

Plausible Synthesis Route

The synthesis of pyrazole boronic acid pinacol esters generally involves the borylation of a halogenated pyrazole precursor. A common method is a palladium-catalyzed Miyaura borylation reaction.

Caption: Plausible synthesis via Miyaura borylation.

This reaction involves the coupling of a pyrazole halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. This method is highly effective for creating a wide range of boronic esters.[7]

Storage and Handling

Proper storage is essential to maintain the integrity of this reagent.

-

Storage Conditions: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen). For long-term stability, refrigeration (2-8°C) or freezing (under -20°C) is recommended.[5][8]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Use standard personal protective equipment (gloves, safety glasses, lab coat).

Conclusion

This compound is a highly valuable and versatile building block for modern drug discovery. Its unique combination of a stable pyrazole core, a pharmacokinetically favorable oxetane ring, and a synthetically tractable boronic ester handle makes it an attractive tool for medicinal chemists. By understanding the commercial landscape, key properties, and application protocols detailed in this guide, researchers can effectively leverage this reagent to accelerate the synthesis of novel and complex molecular entities with therapeutic potential.

References

-

ChemBK. this compound. [Online] Available at: [Link]

-

ChemBuyersGuide.com, Inc. Key Organics Limited (Page 138). [Online] Available at: [Link]

-

Chemsrc. CAS#:1402238-25-8. [Online] Available at: [Link]

-

Organic Syntheses. A GENERAL AND ROBUST PROCEDURE FOR THE PREPARATION OF N-ALLYL AMIDES AND HOMOALLYLIC AMINES FROM BORONIC ESTERS. [Online] Available at: [Link]

- Google Patents.Synthesis method of pyrazole-4-boronic acid pinacol ester.

-

NINGBO INNO PHARMCHEM CO., LTD. The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. [Online] Available at: [Link]

-

Chemdad. 1-(3-Oxetanyl)-1H-pyrazole-4-boronic acid pinacol ester. [Online] Available at: [Link]

-

PubChem. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. [Online] Available at: [Link]

-

PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Online] Available at: [Link]

-

Boron Molecular. Boronic acid esters Supplier. [Online] Available at: [Link]

Sources

- 2. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 3. 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid, pinacol ester | Sigma-Aldrich [sigmaaldrich.com]

- 4. Boronic acid pinacol esters Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 5. This compound [cymitquimica.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 8. 1-(3-Oxetanyl)-1H-pyrazole-4-boronic acid pinacol ester Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

preparation of oxetanyl-substituted pyrazole boronic esters

An In-Depth Technical Guide to the Preparation of Oxetanyl-Substituted Pyrazole Boronic Esters

Authored by: A Senior Application Scientist

Publication Date: December 31, 2025

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing oxetanyl-substituted pyrazole boronic esters, valuable building blocks in modern drug discovery. The convergence of the pyrazole core, a privileged scaffold in medicinal chemistry, with the oxetane motif, a bioisostere known to enhance physicochemical properties, and the boronic ester functionality, a versatile handle for cross-coupling reactions, offers a powerful platform for the synthesis of novel chemical entities.[1][2][3][4] This document details two primary synthetic routes, providing step-by-step protocols and explaining the chemical principles behind the experimental choices. The target audience for this guide includes researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of complex molecules for pharmaceutical applications.

Introduction: The Strategic Value of Oxetanyl-Pyrazole Scaffolds

The pyrazole ring is a cornerstone in medicinal chemistry, found in a wide array of approved drugs due to its diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[2][5][6][7] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a highly versatile scaffold in drug design.[2] Boronic acids and their pinacol esters are indispensable tools in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which allows for the efficient formation of carbon-carbon bonds.[8]

The incorporation of an oxetane ring into drug candidates has gained significant traction in recent years.[1][3][4][9] This four-membered ether is not merely a passive linker but an active modulator of a molecule's properties. Oxetanes can improve aqueous solubility, reduce metabolic liability, and act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to improved pharmacokinetic profiles.[1][9][10] The strategic combination of these three motifs—pyrazole, oxetane, and boronic ester—yields a powerful building block for the rapid generation of diverse and medicinally relevant compound libraries. This guide will focus on the practical synthesis of a representative target molecule: 1-(oxetan-3-yl)-1H-pyrazole-4-boronic acid pinacol ester .

Retrosynthetic Analysis and Strategic Planning

Two principal retrosynthetic pathways are considered for the synthesis of the target compound. The choice between these routes may depend on the availability of starting materials, scalability, and the desired substitution pattern on the pyrazole ring.

-

Route 1 (Late-Stage Borylation): This approach involves the initial construction of the oxetanyl-substituted pyrazole ring, followed by a late-stage borylation of a halogenated precursor. This is often the more convergent and flexible route.

-

Route 2 (Early-Stage Borylation): In this strategy, a pyrazole boronic ester is first synthesized and then N-alkylated with a suitable oxetane electrophile. This route can be advantageous if the pyrazole boronic ester is commercially available or easily prepared.

Experimental Protocols and Mechanistic Insights

Route 1: Pyrazole Ring Formation Followed by Late-Stage Borylation

This is a robust and widely applicable strategy. The key steps are the synthesis of the N-oxetanyl pyrazole core via cyclocondensation, followed by halogenation and subsequent Miyaura borylation.

Step 1A: Synthesis of Oxetan-3-one

The synthesis of the oxetane precursor is a critical first step. A common laboratory-scale preparation involves the oxidation of oxetan-3-ol.

-

Protocol:

-

To a solution of oxetan-3-ol (1.0 eq) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 2-3 hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford oxetan-3-one.

-

Step 1B: Synthesis of Oxetan-3-yl Hydrazine

The synthesis of the hydrazine derivative is a key step that is not widely documented, thus requiring a robust reductive amination protocol.

-

Protocol:

-

Dissolve oxetan-3-one (1.0 eq) in methanol.

-

Add hydrazine hydrate (1.5 eq) and stir at room temperature for 1 hour to form the hydrazone in situ.

-

Cool the mixture to 0 °C and add sodium cyanoborohydride (1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction with 1M HCl until the evolution of gas ceases.

-

Basify the solution with 2M NaOH and extract with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield oxetan-3-yl hydrazine, which should be used immediately in the next step due to potential instability.

-

Step 1C: Cyclocondensation to form 1-(Oxetan-3-yl)-1H-pyrazole

The Knorr pyrazole synthesis is a classic and efficient method for constructing the pyrazole ring from a hydrazine and a 1,3-dicarbonyl compound.[11]

-

Protocol:

-

To a solution of oxetan-3-yl hydrazine (1.0 eq) in ethanol, add malondialdehyde bis(dimethyl acetal) (1.05 eq) and a catalytic amount of sulfuric acid.

-

Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain 1-(oxetan-3-yl)-1H-pyrazole.

-

Step 1D: Bromination of 1-(Oxetan-3-yl)-1H-pyrazole

Electrophilic bromination of the pyrazole ring typically occurs at the C4 position.[13]

-

Protocol:

-

Dissolve 1-(oxetan-3-yl)-1H-pyrazole (1.0 eq) in chloroform or acetic acid.

-

Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (1.05 eq) portion-wise.

-

Allow the reaction to stir at room temperature for 2-4 hours.

-

Quench with aqueous sodium thiosulfate, and extract with DCM.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-bromo-1-(oxetan-3-yl)-1H-pyrazole.

-

Step 1E: Miyaura Borylation to Yield the Final Product

The palladium-catalyzed cross-coupling of the bromopyrazole with bis(pinacolato)diboron (B₂pin₂) is a highly efficient method for installing the boronic ester.[9][14][15]

-

Protocol:

-

To a dry flask, add 4-bromo-1-(oxetan-3-yl)-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous dioxane as the solvent.

-

Heat the reaction mixture to 80-90 °C for 8-16 hours.[15][16]

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford 1-(oxetan-3-yl)-1H-pyrazole-4-boronic acid pinacol ester .[11][17]

-

Route 2: Early-Stage Borylation and Subsequent N-Alkylation

This route is particularly useful if a suitable pyrazole-4-boronic acid pinacol ester is readily available.

Step 2A: Synthesis of 1-Boc-pyrazole-4-boronic acid pinacol ester

Protection of the pyrazole nitrogen is often necessary to ensure selective borylation and prevent side reactions. The Boc group is a common choice.

-

Protocol:

-

Synthesize 1-Boc-4-bromopyrazole from 4-bromopyrazole and di-tert-butyl dicarbonate.

-

In a manner analogous to Step 1E, perform a Miyaura borylation on 1-Boc-4-bromopyrazole using Pd(dppf)Cl₂, B₂pin₂, and KOAc in dioxane to yield 1-Boc-pyrazole-4-boronic acid pinacol ester.[4]

-

Step 2B: Deprotection of the Boc Group

The Boc group can be readily removed under acidic conditions.

-

Protocol:

-

Dissolve 1-Boc-pyrazole-4-boronic acid pinacol ester in DCM.

-

Add trifluoroacetic acid (TFA) (3-5 eq) and stir at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent, yielding pyrazole-4-boronic acid pinacol ester.

-

Step 2C: N-Alkylation with an Oxetane Electrophile

The final step involves the N-alkylation of the pyrazole with a suitable oxetane electrophile, such as oxetan-3-yl tosylate.

-

Protocol:

-

Synthesize oxetan-3-yl tosylate from oxetan-3-ol and p-toluenesulfonyl chloride.

-

To a solution of pyrazole-4-boronic acid pinacol ester (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a base like cesium carbonate (Cs₂CO₃, 1.5 eq).

-

Add oxetan-3-yl tosylate (1.2 eq) and heat the mixture to 60-80 °C for 6-12 hours.

-

Cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to obtain the final product.

-

Data Summary and Characterization

The following table summarizes the expected outcomes and key analytical data for the target compound.

| Compound Name | Molecular Formula | Molecular Weight | Typical Yield (Route 1) | Appearance |

| 1-(Oxetan-3-yl)-1H-pyrazole-4-boronic acid pinacol ester | C₁₂H₁₉BN₂O₃ | 250.10 g/mol | 60-75% (over 2 steps from pyrazole) | White to off-white solid |

Key Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): δ 7.95 (s, 1H), 7.85 (s, 1H), 5.50 (quint, J = 6.8 Hz, 1H), 5.05 (t, J = 6.8 Hz, 2H), 4.85 (t, J = 6.0 Hz, 2H), 1.33 (s, 12H).

-

¹³C NMR (101 MHz, CDCl₃): δ 142.1, 135.8, 83.9, 72.5 (2C), 58.2, 24.9 (4C). Note: The carbon attached to boron is often not observed or is very broad.

-

LC-MS (ESI): m/z 251.1 [M+H]⁺.

Conclusion

The synthesis of oxetanyl-substituted pyrazole boronic esters represents a strategic approach to novel building blocks for drug discovery. This guide has detailed two reliable synthetic pathways, providing experimentally grounded protocols and mechanistic rationale. Route 1, involving late-stage borylation, is generally preferred for its convergency and adaptability. The choice of strategy will ultimately be dictated by project-specific needs and the availability of starting materials. The methodologies described herein should empower medicinal and synthetic chemists to access these valuable compounds and accelerate the development of next-generation therapeutics.

References

-

Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Oxetanes in Drug Discovery Campaigns. ACS Publications. [Link]

-

Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Publications. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

- Synthesis method of pyrazole-4-boronic acid pinacol ester.

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

-

Review: biologically active pyrazole derivatives. RSC Publishing. [Link]

-

The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. NINGBO INNO PHARMCHEM CO., LTD. [Link]

-

Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

-

Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. PMC - PubMed Central. [Link]

-

1-(3-Oxetanyl)-1H-pyrazole-4-boronic acid pinacol ester. Chongqing Chemdad Co., Ltd. [Link]

- Preparation method of 4-pyrazole boronic acid pinacol ester.

-

Borylation of pyrazole and its derivatives. ResearchGate. [Link]

-

Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]

-

Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... ResearchGate. [Link]

-

synthesis of pyrazoles. YouTube. [Link]

-

Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Mastering Organic Synthesis: Applications of Pyrazole Boronic Acid Pinacol Esters. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. [Link]

-

Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

boronic esters. Organic Syntheses Procedure. [Link]

Sources

- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 4. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN104478917A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google Patents [patents.google.com]

- 8. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 9. Miyaura Borylation Reaction [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 14. researchgate.net [researchgate.net]

- 15. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Stability and Storage of Pyrazole Boronic Acid Esters

Introduction: The Critical Role of Reagent Integrity

Pyrazole boronic acid esters are invaluable building blocks in modern chemical synthesis, particularly within pharmaceutical and materials science research. Their utility in precision carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, allows for the efficient construction of complex molecules containing the sought-after pyrazole motif. As boronic acid esters, typically pinacol esters, they offer enhanced stability and easier handling compared to their parent boronic acids.[1] However, the term "stable" is relative. The integrity of these reagents is not absolute and is profoundly influenced by their chemical environment and handling practices. A failure to appreciate their inherent instabilities can lead to inconsistent reaction yields, the formation of impurities, and ultimately, compromised research outcomes.

This guide provides an in-depth exploration of the factors governing the stability of pyrazole boronic acid esters. Moving beyond simple storage instructions, we will delve into the fundamental degradation pathways, provide field-tested protocols for stability assessment, and offer actionable strategies to ensure the long-term integrity and performance of these critical reagents.

Section 1: The Chemical Foundation of Stability and Degradation

To effectively manage the stability of pyrazole boronic acid esters, one must first understand the causality behind their degradation. The molecule's stability is a function of its two key components: the boronic ester group and the pyrazole ring.

The Boronic Ester: A Point of Susceptibility

Boronic acids are protected as esters, most commonly with pinacol, to mitigate some of their inherent instabilities.[1] However, the core chemical properties remain. The boron atom is sp²-hybridized, possessing a vacant p-orbital, which makes it a Lewis acid.[2][3] This electron-deficient nature is the primary driver of its reactivity and its main degradation pathway: hydrolysis.

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is not a passive spectator. Its electronic characteristics significantly modulate the Lewis acidity of the boron center. Depending on the substitution pattern and point of attachment, the pyrazole ring can either donate or withdraw electron density, thereby influencing the susceptibility of the C-B and B-O bonds to cleavage.[4][5]

Principal Degradation Pathways

There are three primary degradation pathways that researchers must mitigate. Understanding these mechanisms is the foundation for designing effective storage and handling protocols.

-

Hydrolysis: This is the most common and immediate threat to the integrity of boronic esters.[6][7] The Lewis-acidic boron atom is susceptible to nucleophilic attack by water, leading to a reversible cleavage of the boronate ester to form the corresponding free pyrazole boronic acid and the diol (e.g., pinacol).[5][8] This process can be accelerated by acidic or basic conditions, and even by the presence of multiple water molecules which can act catalytically.[9][10]

-

Oxidation (Oxidative Deboronation): The carbon-boron bond itself is liable to cleavage, particularly in the presence of reactive oxygen species (ROS).[11][12] This degradation pathway is a significant concern in biological or cell-based applications and can occur during long-term storage in the presence of air.[13][14] The reaction ultimately results in the replacement of the boronic ester group with a hydroxyl group.[15]

-

Protodeboronation: This pathway involves the cleavage of the C-B bond and its replacement with a C-H bond. It is effectively the decomposition of the starting material.[13] This reaction can be promoted under certain acidic or basic conditions.[11]

Figure 1: The three primary degradation pathways for pyrazole boronic acid esters.

Section 2: Recommended Storage and Handling Conditions

Proper storage is not merely a suggestion but a requirement for experimental reproducibility. The goal is to kinetically minimize the degradation pathways described above. The following recommendations are based on the chemical principles governing stability.

Core Storage Recommendations

The following table summarizes the optimal conditions for storing pyrazole boronic acid esters to maintain their purity and reactivity over time.

| Parameter | Recommendation | Rationale & Causality |

| Temperature | Refrigerate (2–8 °C / 36–46 °F) | Reduces the kinetic rate of all degradation pathways (hydrolysis, oxidation). Essential for long-term stability.[13][16] |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) | Prevents oxidative deboronation by excluding atmospheric oxygen and moisture.[13][17] For routine use, tightly sealing the container immediately after dispensing is critical. |

| Moisture | Store in a desiccated environment. Use tightly sealed containers. | Minimizes the primary degradation pathway: hydrolysis. Boronic esters are sensitive to atmospheric moisture.[13][18][19] |

| Light | Store in amber or opaque containers. | Protects against potential photodecomposition, a general best practice for complex organic molecules. |

| Form | Store as a solid whenever possible. | Degradation reactions are significantly slower in the solid state compared to in solution. Prepare solutions fresh for use. |

Logic for Handling and Storage

The stringency of your storage protocol should match the intended use and storage duration.

Figure 2: Logic diagram for determining appropriate storage conditions.

Section 3: Experimental Protocols for Stability Assessment

Trustworthiness in research requires self-validating systems. You should not assume a reagent is stable; you must verify it. The following protocols provide a framework for assessing the stability of pyrazole boronic acid esters in your own laboratory.

Protocol 3.1: Stability-Indicating HPLC-UV/MS Method Development

A stability-indicating method is one that can accurately separate the intact active ingredient from its degradation products. For boronic esters, the primary challenge is preventing on-column hydrolysis, which can give a false indication of degradation.[5]

Objective: To develop an RP-HPLC method that quantifies the purity of the pyrazole boronic acid ester while minimizing on-column degradation.

Methodology:

-

Column Selection (The Critical Choice):

-

Rationale: Standard silica-based C18 columns contain residual silanol groups that are nucleophilic and can catalyze the hydrolysis of the boronic ester during the analysis.[5] The key is to choose a stationary phase with minimal silanol activity.

-

Primary Recommendation: Start with a Waters XTerra™ MS C18 or similar column known for low silanol activity.[5][20]

-

Screening: If necessary, compare results against a standard C18 column to observe the effect of the stationary phase on hydrolysis.

-

-

Mobile Phase Optimization:

-

Solvents: Use high-purity acetonitrile and water.

-

Modifier: Avoid acidic modifiers like formic or trifluoroacetic acid initially. These can catalyze both hydrolysis and protodeboronation.[5] An unbuffered mobile phase often gives the best results for boronic ester stability.[20]

-

Gradient: Develop a suitable gradient to elute the parent compound and potential degradants (e.g., the more polar boronic acid and the less polar protodeboronated pyrazole).

-

-

Sample Preparation:

-

Solvent: Prepare samples in an aprotic solvent such as acetonitrile to prevent hydrolysis prior to injection.[5]

-

Concentration: Prepare a stock solution around 1 mg/mL and dilute as needed.

-

-

Detection:

-

Use a Diode Array Detector (DAD) to monitor at multiple wavelengths and a Mass Spectrometer (MS) to identify the parent peak and any degradant peaks based on their mass-to-charge ratio.

-

-

Forced Degradation Study (Method Validation):

-

To prove the method is "stability-indicating," subject samples to stress conditions (e.g., heat, acid, base, oxidation) to intentionally generate degradation products.

-

Confirm that the peaks for these degradants are well-resolved from the main peak.

-

Figure 3: Workflow for a stability-indicating HPLC method.

Protocol 3.2: NMR Spectroscopy for Degradation Monitoring

NMR provides a powerful, direct view of the chemical structures in solution, making it ideal for monitoring degradation over time.

Objective: To qualitatively and semi-quantitatively track the degradation of a pyrazole boronic acid ester under specific conditions.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Methodology:

-

Sample Preparation:

-

Dissolve a precise amount of the pyrazole boronic acid ester in a suitable deuterated solvent (e.g., DMSO-d₆, Acetonitrile-d₃). Avoid D₂O unless the goal is to directly observe hydrolysis.

-

Add a known quantity of an internal standard (e.g., 1,3,5-trimethoxybenzene) with a stable, well-resolved signal that does not overlap with analyte signals.

-

-

Initial Spectrum (t=0):

-

Acquire a quantitative ¹H NMR spectrum. Identify and integrate the characteristic signals for the pyrazole ring, the ester group (e.g., the pinacol methyls), and the internal standard.

-

Acquire an ¹¹B NMR spectrum if available. Boronic esters typically show a broad signal around 20-30 ppm, while boronic acids appear around 28-35 ppm.

-

-

Stress and Monitoring:

-

Subject the NMR tube to the desired stress condition (e.g., add a microliter of D₂O, store at an elevated temperature).

-

Acquire subsequent spectra at defined time points (e.g., 1h, 6h, 24h, 1 week).

-

-

Data Analysis:

-

Monitor the decrease in the integral of the parent compound's signals relative to the internal standard.

-

Watch for the appearance of new signals corresponding to degradation products. For hydrolysis, you would expect to see the signal for free pinacol (~1.2 ppm in CDCl₃). For protodeboronation, a new proton signal would appear on the pyrazole ring where the boron was previously attached.

-

Conclusion

Pyrazole boronic acid esters are robust and versatile reagents, but their stability should never be taken for granted. By understanding the fundamental chemical principles of their degradation—primarily hydrolysis, oxidation, and protodeboronation—researchers can implement rational and effective storage and handling strategies. The routine use of stability-indicating analytical methods like a properly developed HPLC protocol is not a burden but an essential component of rigorous science, ensuring the integrity of starting materials and the trustworthiness of experimental outcomes. Ultimately, a proactive approach to reagent management is a cornerstone of efficient, reproducible, and successful research in drug development and beyond.

References

-

Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link][6][7]

-

KAUST Repository. (n.d.). Hydrolytic Stability of Boronate Ester‐Linked Covalent Organic Frameworks. Available at: [Link][9]

-

ACS Publications. (2024). Molecular Design Boosts Hydrolytic Stability of Diisopropanolamine Boronic Ester Hydrogel for Long-Term Drug Release. Chemistry of Materials. Available at: [Link][21]

-

ResearchGate. (n.d.). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Available at: [Link][10]

-

Improving the oxidative stability of boronic acids through stereoelectronic effects. (n.d.). Available at: [Link][11]

-

PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. Available at: [Link][15]

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. Available at: [Link]

-

ResearchGate. (n.d.). HYDROLYTIC STABILITY OF SEVERAL TYPES OF BORATE ESTERS. Available at: [Link][22]

-

AA Blocks. (2019). Chemistry Of Boronic Esters. Available at: [Link][2]

-

Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link][4]

-

PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Available at: [Link][12]

-

MDPI. (n.d.). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. Available at: [Link][23]

-

ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). Available at: [Link][5]

-

University of Rochester. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Available at: [Link][24]

-

Ningbo Truemed Pharmaceutical Technology Co., Ltd. (n.d.). Understanding Boronic Esters: Properties and Sourcing for Chemical Formulators. Available at: [Link]

-

Lab Alley. (n.d.). How to Store Boric Acid. Available at: [Link][18]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link][16]

-

Semantic Scholar. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Available at: [Link][20]

-

MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link][25][26]

-

PMC - NIH. (n.d.). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Available at: [Link][8]

-

ACS Publications. (n.d.). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society. Available at: [Link][27]

-

ACS Publications. (n.d.). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Chemistry of Materials. Available at: [Link][14]

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Available at: [Link][17]

-

Chem-Station Int. Ed. (2016). Protecting Groups for Boronic Acids. Available at: [Link][1]

-

ResearchGate. (n.d.). Current Advances in Synthesis of Pyrazole Derivatives: An Approach Toward Energetic Materials. Available at: [Link][28]

-

ResearchGate. (n.d.). High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge. Available at: [Link][29]

-